molecular formula C11H13NO5 B2469961 Ethyl 2-ethoxy-5-nitrobenzoate CAS No. 80074-90-4

Ethyl 2-ethoxy-5-nitrobenzoate

Cat. No.: B2469961
CAS No.: 80074-90-4
M. Wt: 239.227
InChI Key: XBYMFRCPFAPCLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-ethoxy-5-nitrobenzoate is an organic compound with the molecular formula C11H13NO5. It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by an ethoxy group, and the hydrogen atom at the fifth position is replaced by a nitro group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-ethoxy-5-nitrobenzoate can be synthesized through a multi-step process involving the nitration of ethyl benzoate followed by the introduction of an ethoxy group. The nitration reaction typically involves the use of concentrated nitric acid and sulfuric acid as reagents. The ethoxy group can be introduced through an etherification reaction using ethanol and a suitable catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and etherification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or other nitrogen-containing functional groups.

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, tin and hydrochloric acid, or iron and acetic acid.

    Substitution: Common nucleophiles for substitution reactions include halides, thiols, and amines.

Major Products Formed:

    Oxidation: Formation of nitroso or other nitrogen-containing functional groups.

    Reduction: Formation of ethyl 2-ethoxy-5-aminobenzoate.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-ethoxy-5-nitrobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is used in studies involving the modification of biological molecules and the investigation of enzyme-catalyzed reactions.

    Medicine: It is explored for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anti-inflammatory properties.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-ethoxy-5-nitrobenzoate involves its interaction with various molecular targets and pathways. The nitro group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The ethoxy group can influence the compound’s solubility and reactivity, affecting its overall biological activity.

Comparison with Similar Compounds

Ethyl 2-ethoxy-5-nitrobenzoate can be compared with other similar compounds such as:

    Ethyl 2-ethoxybenzoate: Lacks the nitro group, making it less reactive in redox reactions.

    Ethyl 5-nitrobenzoate: Lacks the ethoxy group, affecting its solubility and reactivity.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its physical and chemical properties.

This compound is unique due to the presence of both the ethoxy and nitro groups, which confer specific reactivity and solubility characteristics that are valuable in various chemical and biological applications.

Properties

IUPAC Name

ethyl 2-ethoxy-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5/c1-3-16-10-6-5-8(12(14)15)7-9(10)11(13)17-4-2/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBYMFRCPFAPCLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.